Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-
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Overview
Description
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- is a complex organophosphorus compound It is characterized by the presence of a phosphine group bonded to a diphenylsilylene moiety, which is further connected to two methylene bridges and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- typically involves the reaction of diphenylphosphine with a suitable silylene precursor under controlled conditions. One common method includes the deprotonation of diphenylphosphine using a strong base, followed by the addition of a silylene compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives with lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- involves its ability to coordinate with metal centers, forming stable complexes that can participate in various catalytic cycles. The molecular targets include transition metals, and the pathways involved often relate to catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but lacks the silylene moiety.
Ethylenebis(diphenylphosphine): Contains an ethylene bridge instead of methylene.
1,2-Bis(diphenylphosphino)benzene: Features a benzene ring as the bridging unit.
Uniqueness
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- is unique due to the presence of the diphenylsilylene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and coordination chemistry, where it can provide enhanced stability and reactivity compared to its analogues .
Properties
CAS No. |
577785-19-4 |
---|---|
Molecular Formula |
C38H34P2Si |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[diphenylphosphanylmethyl(diphenyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C38H34P2Si/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34)31-41(37-27-15-5-16-28-37,38-29-17-6-18-30-38)32-40(35-23-11-3-12-24-35)36-25-13-4-14-26-36/h1-30H,31-32H2 |
InChI Key |
KMYKTHWRDFYPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CP(C2=CC=CC=C2)C3=CC=CC=C3)(CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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